molecular formula C26H28N4S B3006123 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea CAS No. 850933-93-6

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea

Cat. No.: B3006123
CAS No.: 850933-93-6
M. Wt: 428.6
InChI Key: IYSRPDGBJIRMML-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure strategically incorporates several privileged pharmacophores, notably the indole and thiourea moieties , which are frequently employed in the design of biologically active molecules . Indole derivatives are a prominent class of heterocyclic compounds found in many natural products and clinical drugs, exhibiting a wide spectrum of reported activities such as antiviral, anticancer, antimicrobial, and anti-inflammatory properties . The thiourea functional group serves as a versatile scaffold, enhancing the molecule's ability to form multiple hydrogen bonds with biological targets, which is a key mechanism for inhibiting protein-protein or protein-DNA interactions . This makes the compound a valuable tool for researchers investigating novel inhibitors, particularly in oncology and infectious disease. The specific substitution pattern—featuring a 2,5-dimethylindole, a pyridinylmethyl group, and a meta-tolyl ring—suggests potential for targeted interaction with various enzymes and receptors. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological probe to study specific cellular pathways. It is supplied for non-human research applications only. Handling and Storage: The compound should be stored in a cool, dry place, protected from light. Its solubility is typically higher in organic solvents like DMSO or ethanol. Researchers should consult safety data sheets for detailed handling protocols. Application Notes: This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSRPDGBJIRMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a complex organic molecule that features an indole ring system, a pyridine ring, and a thiourea moiety. This structure suggests potential biological activity due to the known pharmacological properties of its constituent parts. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure

The molecular formula of the compound is C26H28N4SC_{26}H_{28}N_4S, and its IUPAC name is as follows:

IUPAC Name 1[2(2,5dimethyl1Hindol3yl)ethyl]3(2methylphenyl)1(pyridin4ylmethyl)thiourea\text{IUPAC Name }1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea

Antimicrobial Activity

Research has indicated that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. In a study focused on thiazole derivatives, compounds with similar structural motifs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This suggests that the thiourea moiety in our compound may confer similar antimicrobial properties.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Indoles are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole-based compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of both the indole and pyridine rings in this compound may enhance its ability to interact with biological targets involved in cancer progression.

Table 1: Summary of Anticancer Activity

Compound TypeCell LineIC50 (µM)Reference
Indole DerivativeCaco-239.8
Indole DerivativeA54931.9
Thiourea DerivativeVariousVaries

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound's structural features suggest potential toxicity; however, preliminary data indicate that some derivatives exhibit low toxicity towards human cell lines such as HEK-293 . Further studies are required to evaluate the cytotoxic effects specifically related to this compound.

Case Study 1: Synthesis and Evaluation

In a recent study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among them, those containing indole structures showed promising results against various bacterial strains and exhibited moderate anticancer activity . This aligns with the expected behavior of our compound based on its structural components.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how well compounds like our target interact with specific proteins involved in disease pathways. These studies suggest that the indole ring can effectively bind to target proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Indole-Ethyl Thiourea Backbones

Compounds such as 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea (3) and 1-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea (4) () share the indole-ethyl-thiourea scaffold but differ in aryl substituents. Key distinctions include:

  • Substituent Effects : The m-tolyl group in the target compound introduces steric and electronic effects distinct from para-substituted aryl groups (e.g., 4-methyl or 4-chloro in analogs). Meta-substitution may alter binding affinity in protein targets compared to para-substituted derivatives .
  • Synthetic Yields : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) report yields of ~81%, whereas allyl or methylallyl substituents (e.g., compound 19) yield 76%, suggesting substituent-dependent reaction efficiency .

Table 1: Comparison of Indole-Ethyl Thiourea Derivatives

Compound Name Aryl Substituent Yield (%) Melting Point (°C) Key Analytical Data (NMR δ, ppm)
Target Compound m-tolyl N/A* N/A Not reported in evidence
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea (3) 4-methylphenyl 81 Not reported 1H-NMR: Aromatic protons at 6.8–7.2
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea (4) 4-chlorophenyl 81 Not reported 1H-NMR: Aromatic protons at 7.0–7.5
1-(2-(1H-Indol-3-yl)ethyl)-3-allylthiourea (18) Allyl 76 Not reported HRMS: [M − H]− 324.4298

*Synthetic data for the target compound is absent in the provided evidence.

Pyridinyl-Substituted Thioureas

The pyridin-4-ylmethyl group in the target compound is structurally distinct from pyridine-containing analogs such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(R)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]thiourea (20d) (). Differences include:

Analytical Characterization

The target compound’s characterization would likely mirror methods applied to analogs:

  • NMR Spectroscopy : Indole protons in analogs resonate at δ 6.8–7.5, while thiourea NH signals appear at δ 9–12 .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms molecular ions, as seen in compound 18f () and indole derivatives ().

Q & A

Q. How can crystallization failures during X-ray analysis be mitigated?

  • Methodological Answer : Screen >500 conditions using high-throughput vapor diffusion (e.g., MemGold Suite). Add co-solvents (5% DMSO) or macrocyclic additives (cyclodextrins) to stabilize hydrophobic moieties (e.g., m-tolyl group) .

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